molecular formula C33H56N5O11P B021581 1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine CAS No. 108762-10-3

1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine

Cat. No. B021581
M. Wt: 729.8 g/mol
InChI Key: ZTLZETXSUXUPJQ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine is a type of phospholipid that has gained a lot of attention in scientific research due to its unique properties. It is a fluorescent lipid probe that can be used to study membrane dynamics and lipid-protein interactions.

Mechanism Of Action

1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine is a fluorescent probe that incorporates into cell membranes. Its fluorescence properties change depending on the microenvironment of the membrane. This allows researchers to study the dynamics of membrane structures and lipid-protein interactions.

Biochemical And Physiological Effects

1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine has been shown to have minimal effects on cell viability and membrane integrity. It does not affect the activity of membrane-bound enzymes or ion channels. It has been used in studies of lipid metabolism and signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine is its high sensitivity and specificity. It can be used to study membrane dynamics and lipid-protein interactions in real-time. However, one limitation is that it is a synthetic probe and may not accurately represent the behavior of endogenous lipids.

Future Directions

There are several future directions for research involving 1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine. One area of interest is the study of lipid rafts and their role in signaling pathways. Another area of interest is the development of new fluorescent probes that can be used to study other aspects of membrane dynamics and lipid-protein interactions. Additionally, there is potential for the use of 1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine in drug discovery and development.

Synthesis Methods

The synthesis of 1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine involves the condensation of palmitic acid and N-(6-aminohexanoyl)-1,2-dihydroxy-sn-glycero-3-phosphoethanolamine with 7-nitrobenz-2-oxa-1,3-diazole (NBD) as the fluorescent label. The reaction is carried out under basic conditions and the product is purified using column chromatography.

Scientific Research Applications

1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine has a wide range of applications in scientific research. It can be used to study membrane dynamics, lipid-protein interactions, and lipid trafficking. It has been used in studies of lipid rafts, endocytosis, and exocytosis. It can also be used to investigate the effects of drugs and other molecules on lipid metabolism.

properties

CAS RN

108762-10-3

Product Name

1,2-(Palmitoyl-nbd-aminocaproyl)phosphatidylethanolamine

Molecular Formula

C33H56N5O11P

Molecular Weight

729.8 g/mol

IUPAC Name

[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] hexadecanoate

InChI

InChI=1S/C33H56N5O11P/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-30(39)45-25-27(26-47-50(43,44)46-24-22-34)48-31(40)19-16-14-17-23-35-28-20-21-29(38(41)42)33-32(28)36-49-37-33/h20-21,27,35H,2-19,22-26,34H2,1H3,(H,43,44)/t27-/m0/s1

InChI Key

ZTLZETXSUXUPJQ-MHZLTWQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Other CAS RN

108762-10-3

synonyms

1,2-(palmitoyl-NBD-aminocaproyl)phosphatidylethanolamine
C6-NBD-PE
palmitoyl-C6-NBD-PE

Origin of Product

United States

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